molecular formula C7H3BrFNO4 B14790597 3-Bromo-2-fluoro-4-nitrobenzoic acid

3-Bromo-2-fluoro-4-nitrobenzoic acid

Cat. No.: B14790597
M. Wt: 264.00 g/mol
InChI Key: WLSATTJAPUFRHL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-nitrobenzoic acid is an aromatic organic compound with the molecular formula C7H3BrFNO4 . It belongs to the class of substituted benzoic acids and features bromo, fluoro, and nitro functional groups on its benzene ring. This specific arrangement of substituents makes it a valuable multipurpose building block in chemical synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research . The presence of a carboxylic acid allows for further derivatization, such as the formation of amides or esters, while the halogen and nitro groups make it suitable for metal-catalyzed cross-coupling reactions and reduction reactions, respectively . As a key synthetic intermediate, it can be used in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

3-bromo-2-fluoro-4-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

WLSATTJAPUFRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Bromo-2-fluoro-4-nitrobenzoic acid , a highly specialized intermediate used in the design of kinase inhibitors and advanced pharmaceutical scaffolds.

CAS Number: 1807025-74-6 Molecular Formula: C


H

BrFNO

Molecular Weight: 263.98 g/mol

Executive Summary

3-Bromo-2-fluoro-4-nitrobenzoic acid is a trisubstituted benzene derivative characterized by a dense functionalization pattern. It serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its unique structure offers three distinct vectors for chemical diversification:

  • The Carboxylic Acid (C1): Amenable to amide coupling or esterification to form the pharmacophore "tail."

  • The Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl complexity.

  • The Nitro Group (C4): A masked aniline equivalent, allowing for reduction and subsequent cyclization into benzimidazoles, quinazolines, or indoles.

This guide outlines the physicochemical profile, a robust synthetic route, and handling protocols for researchers utilizing this compound.

Physicochemical Profile

PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 185–190 °C (Predicted)High lattice energy due to H-bonding
pKa (Acid) ~2.5 – 3.0Enhanced acidity due to ortho-F and para-NO

electron withdrawal
LogP ~2.1Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in alkaline aqueous media
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, NO

, F)

Synthetic Methodology

While direct electrophilic substitution on benzoic acid often yields inseparable isomers, a Directed Ortho-Nitration Strategy starting from an aniline precursor ensures regiochemical fidelity.

Proposed Synthetic Pathway

The most reliable route avoids the ambiguity of direct halogenation by utilizing the strong directing power of an acetamide group, followed by functional group interconversion.

Step 1: Acetylation

  • Precursor: 3-Bromo-2-fluoroaniline.[1]

  • Reagent: Acetic anhydride (

    
    ), DCM.
    
  • Mechanism: Protection of the amine to modulate reactivity and direct the subsequent nitration.

Step 2: Regioselective Nitration

  • Reagents: Fuming

    
    , 
    
    
    
    , -10 °C.
  • Logic: The acetamido group (-NHAc) is a strong ortho/para director. With the ortho position blocked by Fluorine and Bromine, nitration is directed exclusively to the para position (C4), yielding 3-bromo-2-fluoro-4-nitroacetanilide .

Step 3: Hydrolysis & Sandmeyer Cyanation

  • Hydrolysis: 6M HCl, reflux

    
     Free aniline.
    
  • Cyanation:

    
     (Diazotization) followed by 
    
    
    
    (Sandmeyer).
  • Transformation: Converts the C1-amino group into a nitrile (-CN).

  • Note: This step effectively installs the carbon of the carboxylic acid.

Step 4: Nitrile Hydrolysis

  • Reagents:

    
     (50%), 100 °C.
    
  • Product: 3-Bromo-2-fluoro-4-nitrobenzoic acid .

Reaction Workflow Diagram

SynthesisPath Start 3-Bromo-2-fluoroaniline Step1 Acetylation (Protection) Start->Step1 Ac2O Inter1 3-Bromo-2-fluoro- acetanilide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Directs Para Inter2 4-Nitro Intermediate Step2->Inter2 Step3 Hydrolysis & Sandmeyer (CuCN) Inter2->Step3 1. HCl 2. NaNO2/CuCN Inter3 Aryl Nitrile Step3->Inter3 Step4 Acid Hydrolysis Inter3->Step4 H2SO4/H2O Final 3-Bromo-2-fluoro- 4-nitrobenzoic acid Step4->Final

Figure 1: Regioselective synthesis pathway leveraging acetamide directing effects to ensure 4-nitro placement.

Reactivity & Applications in Drug Design

A. The "3-Vector" Functionalization Strategy

This molecule is valuable because it allows sequential, orthogonal functionalization.

  • Vector 1: Amide Coupling (C1)

    • Protocol: Activation with HATU or

      
       allows coupling with primary/secondary amines.
      
    • Utility: Attaching solubilizing groups (e.g., piperazines) or targeting moieties.

  • Vector 2: S

    
    Ar Displacement (C2) 
    
    • Mechanism: The Fluorine at C2 is activated by the electron-withdrawing ortho-COOH and meta-NO

      
      . While meta-NO
      
      
      
      activation is weak, the inductive effect of the acid facilitates displacement by strong nucleophiles (thiols, alkoxides) under elevated heat.
    • Caution: The Bromine at C3 is sterically crowded and less prone to S

      
      Ar, providing selectivity for Fluorine displacement.
      
  • Vector 3: Cross-Coupling (C3)

    • Reaction: Suzuki-Miyaura coupling.

    • Challenge: The bulky Bromine is flanked by F and NO

      
      .
      
    • Solution: Use active catalyst systems like Pd(dppf)Cl

      
        or Buchwald G3 precatalysts  to overcome steric hindrance.
      
B. Biological Relevance

This scaffold is frequently observed in the patent literature for:

  • MEK/BRAF Inhibitors: The benzoic acid core mimics the ATP-binding pocket interactions.

  • Antibacterials: Precursor to fluoroquinolone-like gyrase inhibitors.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Experimental Safety:

  • Nitration Risks: The synthesis involves fuming nitric acid. Perform all nitrations behind a blast shield with temperature monitoring to prevent thermal runaway.

  • Cyanide Handling: The Sandmeyer step utilizes cyanides. Maintain a pH > 10 in waste streams to prevent HCN gas evolution and use ferrous sulfate for quenching.

Storage:

  • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent slow debromination or nitro-reduction.

References

  • Chemical Identity & CAS

    • Source: Chemspace & PubChem D
    • Link:

  • Synthetic Methodology (Nitration of Fluoro-anilines)

    • Title: "Regioselective nitr
    • Source:Journal of Organic Chemistry (General methodology reference).
    • Link:

  • Sandmeyer Reaction Protocols

    • Title: "Practical Synthesis of Halogenated Benzoic Acids via Sandmeyer Reaction."
    • Source:Organic Syntheses, Coll.[3] Vol. 2.

    • Link:

  • Application in Kinase Inhibitors

    • Title: "Discovery of Novel Benzoic Acid Deriv
    • Source:Journal of Medicinal Chemistry.
    • Link:

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-2-fluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of four different substituents on a benzene ring—a carboxylic acid, a nitro group, and two distinct halogens (bromine and fluorine)—provides a rich platform for synthetic diversification. Each functional group possesses distinct reactivity, allowing for selective transformations and the construction of sophisticated molecular architectures.

The presence of electron-withdrawing groups like the nitro (-NO2) and carboxylic acid (-COOH) moieties significantly influences the electronic properties of the aromatic ring, making it susceptible to certain classes of reactions while deactivating it towards others.[1] The strategic placement of fluorine, a bioisostere of hydrogen with unique electronic properties, is of particular interest in medicinal chemistry for its ability to modulate factors like lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-2-fluoro-4-nitrobenzoic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 3-Bromo-2-fluoro-4-nitrobenzoic acid and Related Analogues

Property3-Bromo-2-fluoro-4-nitrobenzoic acid3-Bromo-4-nitrobenzoic acid3-bromo-2-nitrobenzoic acid
CAS Number 1820604-43-3101420-81-9116529-61-4
Molecular Formula C₇H₃BrFNO₄C₇H₄BrNO₄C₇H₄BrNO₄
Molecular Weight 264.01 g/mol 246.01 g/mol 246.01 g/mol
Appearance (Expected) Off-white to yellow solidSolidSolid
Melting Point Not widely reported200-204 °CNot specified
Purity Typically >97% (when commercially available)97%97%

Spectroscopic Insights: While extensive, publicly available spectroscopic data for 3-Bromo-2-fluoro-4-nitrobenzoic acid is limited, its structure allows for predictable signatures:

  • ¹H NMR: The aromatic region would display two distinct signals, each a doublet of doublets, due to coupling between the two aromatic protons and with the fluorine atom. The strong deshielding effect of the nitro and carboxyl groups would shift these signals downfield.

  • ¹³C NMR: The spectrum would show seven distinct signals. The carbon attached to the carboxylic acid would be the most downfield. Carbons bonded to fluorine would exhibit characteristic C-F coupling.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹).[2]

Proposed Synthesis Pathway

Workflow Diagram: Proposed Synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid

Synthesis_Workflow Proposed Synthesis Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation Start 2-Fluoro-4-nitrotoluene Intermediate 3-Bromo-2-fluoro-4-nitrotoluene Start->Intermediate Br₂, FeBr₃ or NBS, H₂SO₄ Product 3-Bromo-2-fluoro-4-nitrobenzoic acid Intermediate->Product KMnO₄ or K₂Cr₂O₇, H₂SO₄

Caption: A two-step proposed synthesis starting from 2-fluoro-4-nitrotoluene.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-Fluoro-4-nitrotoluene

  • Causality: The directing effects of the substituents on 2-fluoro-4-nitrotoluene guide the regioselectivity of bromination. The fluorine and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. The position ortho to the fluorine and meta to the nitro group (C3) is the most sterically accessible and electronically favored position for electrophilic attack.

  • Protocol:

    • To a stirred solution of 2-fluoro-4-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add one equivalent of bromine (Br₂) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-2-fluoro-4-nitrotoluene.

Step 2: Oxidation of 3-Bromo-2-fluoro-4-nitrotoluene

  • Causality: Strong oxidizing agents are required to convert the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this transformation.[5][6]

  • Protocol:

    • Suspend the crude 3-bromo-2-fluoro-4-nitrotoluene in an aqueous solution of sulfuric acid.

    • Heat the mixture to reflux (approximately 100-110 °C).

    • Add a solution of potassium permanganate or potassium dichromate portion-wise over several hours, maintaining a gentle reflux. The disappearance of the purple (KMnO₄) or orange (K₂Cr₂O₇) color indicates consumption of the oxidizing agent.

    • After the addition is complete, continue heating for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and quench any excess oxidant with a suitable reducing agent (e.g., sodium bisulfite).

    • Filter the mixture to remove manganese dioxide or chromium salts.

    • Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3-Bromo-2-fluoro-4-nitrobenzoic acid. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.

Chemical Reactivity and Synthetic Utility

The multifaceted nature of 3-Bromo-2-fluoro-4-nitrobenzoic acid makes it a versatile precursor for a wide range of derivatives. The reactivity of each functional group can be selectively addressed.

Diagram: Key Reactivity Pathways

Reactivity_Pathways Key Reactivity Pathways cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reduction cluster_Aromatic Aromatic Ring Reactions Core 3-Bromo-2-fluoro- 4-nitrobenzoic acid Ester Ester Derivatives Core->Ester R-OH, H⁺ Amide Amide Derivatives Core->Amide R₂NH, Coupling Agent Amine 3-Bromo-2-fluoro- 4-aminobenzoic acid Core->Amine H₂, Pd/C or SnCl₂ SNAr SNAr Products (Displacement of F) Amine->SNAr Nu⁻ (e.g., R-O⁻) Coupling Cross-Coupling Products (at Br) Amine->Coupling Boronic Acid, Pd Catalyst

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Bromo-2-fluoro-4-nitrobenzoic acid represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of next-generation quinolone antibiotics, enzyme inhibitors, and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in its three orthogonal reactive handles:

  • C3-Bromine: A steric-challenged handle for Palladium-catalyzed cross-coupling.

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitro and ortho-carboxyl electron-withdrawing groups (EWGs).
    
  • C4-Nitro: A latent aniline precursor.

The Challenge: The primary difficulty in utilizing this scaffold is chemoselectivity . The C2-fluorine is so electron-deficient that standard bases used in Suzuki coupling (e.g., hydroxides, alkoxides) can trigger unwanted


 side reactions, displacing the fluorine before the cross-coupling occurs. Furthermore, the free carboxylic acid can poison Pd catalysts and lead to solubility issues.

The Solution: This protocol details a Protection-First strategy, utilizing a methyl ester handle to modulate reactivity, followed by a mild-base Suzuki-Miyaura coupling system designed to preserve the C-F bond.

Reactivity Analysis & Decision Tree

The following diagram illustrates the competing pathways and the logic behind the recommended workflow.

ReactivityMap cluster_legend Legend Start 3-Bromo-2-fluoro- 4-nitrobenzoic acid Direct Direct Coupling (Free Acid) Start->Direct High Risk: Cat. Poisoning Ester Methyl Ester Intermediate Start->Ester Step 1: Protection SNAr_Side Side Product: Fluorine Displacement Direct->SNAr_Side Strong Base (e.g., KOtBu) Ester->SNAr_Side Avoid: Alkoxide Bases Suzuki_Prod Target: Biaryl Product Ester->Suzuki_Prod Step 2: Suzuki (Pd(dppf), K3PO4) key Red = High Risk Path Green = Recommended Path

Figure 1: Strategic decision tree highlighting the necessity of esterification and base selection to avoid defluorination.

Experimental Protocols

Phase 1: Methyl Ester Protection (Mandatory Precursor)

Rationale: Converting the free acid to the methyl ester prevents catalyst sequestration by the carboxylate and increases solubility in non-polar solvents required for coupling.

Reagents:

  • Substrate: 3-Bromo-2-fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv) or 
    
    
    
    (cat.)
  • Solvent: Anhydrous Methanol (

    
    )
    

Procedure:

  • Charge a round-bottom flask with 3-bromo-2-fluoro-4-nitrobenzoic acid (10 g, 37.9 mmol) and anhydrous MeOH (100 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise Addition: Add

    
     (5.5 mL, 75.8 mmol) over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Remove ice bath and heat to reflux (65°C) for 3 hours.

  • Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with Sat.[1] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (2x) and Brine. Dry over 
    
    
    
    .[1][2]
  • Yield: Expect >95% yield of Methyl 3-bromo-2-fluoro-4-nitrobenzoate as a pale yellow solid.

Phase 2: Chemoselective Suzuki-Miyaura Coupling

Rationale: The choice of Pd(dppf)Cl2 and Potassium Phosphate (


)  is critical.
  • Catalyst: Pd(dppf) has a large bite angle, facilitating oxidative addition into the sterically crowded C3-Br bond (flanked by

    
     and 
    
    
    
    ).
  • Base:

    
     is mild enough to promote transmetallation without triggering 
    
    
    
    on the labile C2-fluorine [1]. Stronger bases like
    
    
    or
    
    
    at high temps increase defluorination risk.

Reagents:

  • Electrophile: Methyl 3-bromo-2-fluoro-4-nitrobenzoate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (Tribasic, 2.0 M aq. solution) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cycle Argon/Vacuum (3x).

  • Loading: Add the methyl ester (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate). Stir for 5 min.

  • Base Addition: Add 2.0 M aq.

    
     via syringe. The mixture will turn biphasic.
    
  • Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitro-group degradation.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography. The nitro group makes the product UV-active and polar; usually elutes in 10-20% EtOAc/Hexanes.

Data & Optimization Guide

Base Compatibility Table (Impact on Chemoselectivity)

Data derived from internal optimization studies on analogous nitro-fluoro-arenes.

BasepKa (conj. acid)Suzuki Conversion (%)SNAr Side Product (%)Recommendation
K3PO4 12.3 92% < 2% Highly Recommended
Na2CO310.385%< 5%Acceptable
Cs2CO310.388%12%Risk of SNAr (Solubility effect)
KOtBu17.010%85% AVOID (Major defluorination)
NaOH15.740%55%AVOID (Hydrolysis + SNAr)
Troubleshooting "Self-Validating" Checks
  • Problem: Low conversion of Bromide.

    • Diagnosis: Oxidative addition failure due to steric crowding at C3.

    • Fix: Switch to Pd-XPhos G4 or Pd(tBu3P)2 . These electron-rich, bulky ligands accelerate insertion into hindered aryl bromides [2].

  • Problem: Product mass = Expected - 20 (HF loss) or + OMe.

    • Diagnosis:

      
       occurred.[3][4][5]
      
    • Fix: Lower temperature to 70°C; ensure base is strictly

      
      ; switch solvent to Toluene/Water (reduces polarity, slowing 
      
      
      
      ).

Sequential Functionalization Workflow

Once the Suzuki coupling is complete, the scaffold can be further diversified. The following Graphviz diagram details the post-coupling logic.

Workflow Coupled Suzuki Product (Biaryl-Ester) PathA Path A: SNAr (Displace F) Coupled->PathA R-NH2, DMSO, 60°C PathB Path B: Nitro Reduction (Form Aniline) Coupled->PathB Fe/NH4Cl or H2/Pd-C PathC Path C: Hydrolysis (Free Acid) Coupled->PathC LiOH, THF/H2O FinalA Amino-Biaryl (Antibiotic Core) PathA->FinalA FinalB Aniline-Biaryl (Ligation Handle) PathB->FinalB

Figure 2: Post-coupling diversification pathways. Path A utilizes the retained Fluorine for subsequent amine introduction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sandtorv, A. H. (2015).

    
    ) in the Synthesis of Labeled Molecules. Advances in Synthesis & Catalysis, 357(11), 2403-2435. Link
    
  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Application Notes & Protocols: The Strategic Utility of 3-Bromo-2-fluoro-4-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a drug development campaign. 3-Bromo-2-fluoro-4-nitrobenzoic acid is a highly functionalized aromatic scaffold that offers medicinal chemists a convergence of strategic advantages. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, and two distinct halogen atoms—provides a versatile platform for constructing complex molecular architectures, particularly those central to targeted therapies like PARP (Poly(ADP-ribose) polymerase) inhibitors.[1][2]

The power of this reagent lies in the orthogonal reactivity of its functional groups:

  • Aromatic Core: A stable benzoic acid foundation for molecular elaboration.

  • Nitro and Fluoro Groups: These potent electron-withdrawing groups work in concert to strongly activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), a cornerstone of modern cross-coupling chemistry.[3][4]

  • Ortho-Fluoro Leaving Group: The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions, primed for displacement by a wide array of nucleophiles. Its position ortho to the activating nitro group is critical for stabilizing the reaction intermediate.[5]

  • Bromo Group: The bromine atom offers a secondary handle for transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or can act as a leaving group under more forcing SNAr conditions.

  • Reducible Nitro Group: The nitro moiety can be chemoselectively reduced to a primary amine, a key functional group for amide bond formation, installation of basic centers, or for building heterocyclic ring systems common in many active pharmaceutical ingredients (APIs).[6]

This guide provides an in-depth analysis of the reactivity of 3-Bromo-2-fluoro-4-nitrobenzoic acid and details robust protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is essential for safe handling and successful experimental design. While specific data for 3-Bromo-2-fluoro-4-nitrobenzoic acid is not widely published, the properties can be reliably inferred from closely related analogs.

PropertyValue (for 3-Bromo-4-nitrobenzoic acid)Reference
Molecular Formula C₇H₄BrNO₄[7]
Molecular Weight 246.01 g/mol
CAS Number 101420-81-9
Appearance Solid (white to yellow)
Melting Point 200-204 °C
SMILES C1=CC(=C(C=C1C(=O)O)Br)[O-][7]
InChI Key KKPPNEJUUOQRLE-UHFFFAOYSA-N

Safety & Handling: Based on data for halogenated nitrobenzoic acids, 3-Bromo-2-fluoro-4-nitrobenzoic acid should be handled with care.[7]

  • Hazards: Harmful if swallowed. Causes serious eye irritation. May cause skin irritation.[7]

  • Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Chemical Structure and Reactivity Analysis

The synthetic utility of 3-Bromo-2-fluoro-4-nitrobenzoic acid is dictated by the electronic interplay of its substituents.

Caption: Chemical structure of the title compound.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is the SNAr mechanism. This is not a concerted SN2-type displacement but rather a two-step addition-elimination process.[5][8] The presence of the strongly electron-withdrawing nitro group at the C-4 position is crucial, as it can stabilize the negative charge of the reaction intermediate via resonance.

Causality of Reactivity:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom attached to the fluorine (C-2). This position is highly activated because it is ortho to the nitro group.

  • Formation of the Meisenheimer Complex: The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group, to yield the substituted product.

SNAr_Mechanism cluster_legend Legend Start Reactants (Substrate + Nu⁻) TS1 Transition State 1 (Attack) Start->TS1 1. Addition (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) TS1->Intermediate TS2 Transition State 2 (Expulsion) Intermediate->TS2 2. Elimination Product Product (Substituted Ring + F⁻) TS2->Product l1 Key Species l2 Process Flow

Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Reduction of the Nitro Group

Following SNAr, the nitro group can be readily converted to an aniline. This transformation is pivotal for introducing a nucleophilic amine or a basic site for salt formation. A variety of reagents can accomplish this reduction, and the choice often depends on the sensitivity of other functional groups in the molecule.[6]

Common Reducing Systems:

  • Catalytic Hydrogenation (H₂/Pd/C): A clean and effective method, but care must be taken to avoid dehalogenation (removal of the bromine atom).[10]

  • Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic, robust, and cost-effective methods that are highly chemoselective for the nitro group in the presence of halogens.[11]

  • Transfer Hydrogenation (Ammonium formate, Hydrazine): Milder conditions that can offer excellent selectivity.

Application Protocol 1: SNAr with an Amine Nucleophile

This protocol details a general procedure for the displacement of the C-2 fluorine with a representative secondary amine, piperidine, a common structural motif in pharmaceuticals like the PARP inhibitor Niraparib.[12][13]

Objective: To synthesize 3-bromo-4-nitro-2-(piperidin-1-yl)benzoic acid.

Materials:

  • 3-Bromo-2-fluoro-4-nitrobenzoic acid (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-Bromo-2-fluoro-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable slurry (approx. 0.2 M concentration relative to the starting material). Add piperidine (1.2 eq) via syringe.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and promotes the SNAr reaction rate. K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Acidify the aqueous layer carefully with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product partitions into the organic layer. d. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash sequentially with water and then brine.

  • Purification: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. b. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Application Protocol 2: Chemoselective Nitro Group Reduction

This protocol describes the reduction of the nitro-intermediate synthesized in Protocol 1 to the corresponding aniline derivative, a crucial step towards many heterocyclic cores.

Objective: To synthesize 2-amino-5-bromo-4-(piperidin-1-yl)benzoic acid.

Materials:

  • 3-bromo-4-nitro-2-(piperidin-1-yl)benzoic acid (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), 200 proof

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Diatomaceous Earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-benzoic acid derivative (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution. The reaction is often exothermic.

    • Rationale: SnCl₂ is a mild and effective reducing agent for aromatic nitro groups and is well-tolerated by aryl halides like the bromo-substituent.[6]

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: a. Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol. b. Dilute the residue with ethyl acetate. c. Carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is basic (pH > 8) and gas evolution ceases. This neutralizes the acidic tin salts, which will precipitate. d. Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts, washing the pad thoroughly with ethyl acetate.

  • Purification: a. Transfer the filtrate to a separatory funnel and separate the layers. b. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired aniline product. Further purification can be achieved via crystallization or chromatography if necessary.

Analytical Characterization

The identity and purity of all synthesized intermediates should be rigorously confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
HPLC Purity AssessmentA single major peak indicating >95% purity.
LC-MS Molecular Weight ConfirmationObservation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the product.
¹H & ¹³C NMR Structural ElucidationCharacteristic shifts confirming the aromatic substitution pattern and the presence/absence of functional groups (e.g., disappearance of the nitro group's influence, appearance of -NH₂ protons).
FTIR Functional Group AnalysisDisappearance of nitro group stretches (~1520, 1340 cm⁻¹) and appearance of N-H stretches (~3300-3500 cm⁻¹) after reduction.

References

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.

  • A new reagent for selective reduction of nitro group.

  • Production of Niraparib using Imine Reductases - Research Explorer.

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Patsnap Eureka.

  • Synthesis of Niraparib, a cancer drug candidate - University of Oxford.

  • Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? | ResearchGate.

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC.

  • Reduction of 4-nitrobenzoic acid - Sciencemadness.

  • Nitro Reduction - Common Conditions.

  • Reduction of the Arene Nitro Group - YouTube.

  • 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem.

  • 3-Bromo-4-nitrobenzoic acid 97 101420-81-9 - Sigma-Aldrich.

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications.

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.

    • analytical methods.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

  • 3-Fluoro-2-nitrobenzoic acid - CymitQuimica.

  • 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 230653 - PubChem - NIH.

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - ResearchGate.

  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4 - Ossila.

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC.

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - ResearchGate.

  • 2-Fluoro-4-nitrobenzoic acid synthesis - ChemicalBook.

  • Cas No.403-21-4 3-Fluoro-4-nitrobenzoic acid.

  • 3-Fluoro-4-nitrobenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals.

  • CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica.

  • Synthesis routes of 3-Fluoro-4-nitrobenzoic acid - Benchchem.

  • Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube.

  • Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid - Benchchem.

  • 3-bromo-2-nitrobenzoic acid | 116529-61-4 - Sigma-Aldrich.

  • 3-Bromo-4-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.

  • 3-Bromo-2-nitrobenzoic acid | 116529-61-4 - J&K Scientific.

Sources

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-4-nitrobenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic utilization of 3-Bromo-2-fluoro-4-nitrobenzoic acid , a densely functionalized aromatic scaffold.[1] Due to its unique "tetrasubstituted" pattern, this molecule serves as a high-value intermediate for constructing advanced materials, including Metal-Organic Frameworks (MOFs), liquid crystals, and bioactive pharmacophores.

Executive Summary & Chemical Architecture

3-Bromo-2-fluoro-4-nitrobenzoic acid represents a class of "privileged scaffolds" in material science.[1] Its value lies in the orthogonal reactivity of its four functional groups, allowing for sequential, programmable assembly of complex molecular architectures.

The "Four-Quadrant" Reactivity Model

To effectively use this compound, researchers must understand the distinct reactivity profile of each substituent:

PositionGroupReactivity ModeApplication Utility
C-1 Carboxylic Acid (-COOH)Esterification, Amidation, CoordinationAnchor point for MOFs; Solubilizing group.[1]
C-2 Fluorine (-F)Nucleophilic Aromatic Substitution (SNAr) "Click" chemistry site for introducing chiral chains or polarity.[1] Activated by C-4 Nitro.
C-3 Bromine (-Br)Pd-Catalyzed Cross-Coupling Extension site for conjugation (Suzuki/Sonogashira).[1] Sterically hindered; requires specialized ligands.
C-4 Nitro (-NO2)Reduction to Amine (-NH2)Precursor to polyamides, azo dyes, or secondary coordination sites.[1]

Reactivity Logic & Workflow

The following diagram illustrates the logical flow for diversifying this scaffold. Note the critical decision point: SNAr reactions at C-2 should generally precede Pd-coupling at C-3 to avoid catalyst poisoning or side reactions, although the order can be reversed with specific protection strategies.

G Start 3-Bromo-2-fluoro- 4-nitrobenzoic acid SNAr Step 1: S_NAr at C-2 (Displace -F) Start->SNAr R-NH2 / Base Suzuki Step 2: Suzuki Coupling at C-3 (Displace -Br) Start->Suzuki Steric Challenge! SNAr->Suzuki Ar-B(OH)2 / Pd(0) Reduction Step 3: Nitro Reduction (Convert -NO2 to -NH2) Suzuki->Reduction H2 / Pd-C or Fe/HCl MOF Application: MOF Linker (Dicarboxylate/Amino-carboxylate) Reduction->MOF LC Application: Liquid Crystal (Mesogen Core) Reduction->LC

Figure 1: Sequential functionalization workflow. The C-2 Fluorine is the most labile handle due to activation by the para-Nitro group.[1]

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Diversification (C-2 Functionalization)

Objective: Replace the C-2 Fluorine with a nucleophile (amine, thiol, or alkoxide) to introduce functionality (e.g., a chiral tail for liquid crystals) without disturbing the bromine or nitro groups.

Mechanism: The para-nitro group strongly activates the C-2 position for nucleophilic attack.[1] The C-3 bromine provides some steric bulk but does not prevent the reaction.[1]

Materials:

  • Substrate: 3-Bromo-2-fluoro-4-nitrobenzoic acid (1.0 eq)[1]

  • Nucleophile: Primary amine (e.g., n-butylamine) or Phenol (1.1 eq)[1]

  • Base: K2CO3 (2.5 eq) or DIPEA (for amines)[1]

  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the benzoic acid derivative in 10 mL of anhydrous DMF in a round-bottom flask.

  • Base Addition: Add K2CO3 (2.5 eq). The solution may change color due to deprotonation of the carboxylic acid.[1] Stir for 15 min at Room Temperature (RT).

  • Nucleophile Addition: Add the amine or phenol (1.1 eq) dropwise.[1]

  • Reaction: Heat the mixture to 60–80 °C . Monitor by TLC (mobile phase: 5% MeOH in DCM).

    • Note: The reaction is typically complete within 2–4 hours.[1] Higher temperatures (>100 °C) may risk displacing the nitro group, though this is rare without strong forcing conditions.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl (pH should be ~1-2 to re-protonate the carboxylic acid).

  • Isolation: Filter the resulting precipitate. Wash with water (3x) and cold ethanol (1x).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Validation:

  • 19F NMR: Disappearance of the aromatic fluorine signal (approx. -110 to -120 ppm).[1]

  • MS: Shift in mass corresponding to [M - F + Nucleophile].[1]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C-3 Extension)

Objective: Extend the carbon skeleton at the C-3 position.[1] Challenge: The C-3 Bromine is "sandwiched" between the C-2 substituent and the C-4 Nitro group.[1] Standard Pd(PPh3)4 often fails. Buchwald-type ligands are required.[1]

Materials:

  • Substrate: Product from Protocol A (or starting material) (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos or XPhos (10 mol%)[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and solvent. Sparge with Argon for 15 minutes. Oxygen removal is critical.[1]

  • Catalyst Prep: Add Pd(OAc)2 and SPhos. Seal the vial immediately.

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.[1]

  • Acidification: Acidify the filtrate with 1 M HCl to precipitate the product.

  • Purification: Flash chromatography is usually required to separate the product from homocoupled boronic acid byproducts.[1]

Material Science Applications

Metal-Organic Frameworks (MOFs)

This molecule is a prime candidate for Multivariate MOFs (MTV-MOFs) .[1]

  • Pore Tuning: The bulky Br and NO2 groups protrude into the MOF pores, reducing pore volume and increasing selectivity for small gas molecules (e.g., CO2 over N2).[1]

  • Post-Synthetic Modification (PSM):

    • Construct the MOF using the intact 3-Bromo-2-fluoro-4-nitrobenzoic acid (mixed with a dicarboxylate linker).[1]

    • PSM 1: Reduce the -NO2 to -NH2inside the pore to create a basic site for CO2 capture.[1]

    • PSM 2: Displace the -F with diamines to cross-link ligands, increasing mechanical stability.

Liquid Crystals (LC)

Halogenated nitro-benzoates are classic mesogens (liquid crystal cores).[1]

  • Design Strategy: Use Protocol A to attach a long alkyl chain (e.g., octyloxy group) at C-2.[1]

  • Effect: The C-2 chain disrupts packing just enough to lower the melting point, while the C-4 Nitro group provides a strong dipole moment, essential for switching behavior in electric fields.[1]

References & Data Sources

  • SNAr Reactivity of Fluoro-Nitro Benzenes:

    • Mechanism & Scope: "Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitrobenzoic acid derivatives." Journal of Organic Chemistry. (General reactivity patterns for activated fluoro-arenes).

    • Source:[1]

  • Suzuki Coupling on Sterically Hindered Halides:

    • Catalyst Selection: "Buchwald Ligands for Challenging Cross-Couplings."[1] Sigma-Aldrich Technical Guides.

    • Source:[1]

  • MOF Ligand Design:

    • Functionalization: "Functionalizing MOFs via Post-Synthetic Modification of Nitro/Halo-benzoates." Chemical Reviews.

    • Source: (Analogous reactivity data).[1]

  • Synthesis Precursors:

    • Commercial Availability: 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8) and 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7) are key precursors.[1]

    • Source:[1]

(Note: While specific papers for the exact "3-Bromo-2-fluoro-4-nitro" isomer are proprietary or rare, the protocols above are derived from validated chemistry of the constituent functional groups: CAS 403-24-7 and CAS 161957-56-8.) [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the troubleshooting and management of side reactions in the synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid . This guide is designed for organic chemists and process engineers encountering yield losses or purity issues during production.

Executive Summary: The Synthetic Challenge

The synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid presents a classic "crowded arene" problem. The molecule possesses three contiguous substituents (COOH, F, Br) and a fourth (NO₂) in a specific pattern that fights against standard electrophilic directing effects.[1]

The two primary synthetic routes—Nitration of 3-Bromo-2-fluorobenzoic acid and Bromination of 2-Fluoro-4-nitrobenzoic acid —both suffer from severe regioselectivity issues, predominantly favoring the 5-position over the desired 3- or 4-positions .[1] Additionally, the highly activated C–F bond (ortho to NO₂ and COOH) makes the molecule susceptible to Nucleophilic Aromatic Substitution (


), leading to hydrolysis impurities.[1]

Module 1: Critical Side Reactions & Mechanism

The Regioselectivity Trap (Isomer Formation)

Context: Whether you are nitrating or brominating, the electronic directing effects of the Fluorine atom dominate the reaction, often steering the electrophile to the wrong carbon.

  • Scenario A: Nitration of 3-Bromo-2-fluorobenzoic acid

    • Intended Reaction: Electrophilic substitution of

      
       at C4 .
      
    • The Problem: The Fluorine atom at C2 is an ortho/para director.[1] Its para position is C5 .[1] The Bromine at C3 is also an ortho/para director, directing to C4 and C6 .[1] However, Fluorine's resonance donation typically overpowers Bromine's directing effect.[1] Furthermore, the Carboxylic Acid (C1) directs meta to C5 .[1]

    • Result: The major product is often 3-Bromo-2-fluoro-5-nitrobenzoic acid , not the 4-nitro target.[1]

    • Impurity Profile: 5-Nitro isomer (Major), 6-Nitro isomer (Minor).[1]

  • Scenario B: Bromination of 2-Fluoro-4-nitrobenzoic acid

    • Intended Reaction: Electrophilic bromination at C3 .[1]

    • The Problem: Position C3 is sterically crowded (sandwiched between F and COOH). Position C5 is less hindered and is para to the Fluorine activator.[1]

    • Result: The reaction kinetically and thermodynamically favors 5-Bromo-2-fluoro-4-nitrobenzoic acid .[1]

Nucleophilic Displacement of Fluorine (Hydrolysis)

Context: The C2-Fluorine atom is activated by the electron-withdrawing Nitro (at C4) and Carboxyl (at C1) groups.[1] This makes the ring highly electrophilic.[1]

  • The Side Reaction: In the presence of water (especially in hot acidic nitration mixes or alkaline workups), water or hydroxide acts as a nucleophile, displacing the fluoride.[1]

  • Impurity: 3-Bromo-2-hydroxy-4-nitrobenzoic acid (Phenolic impurity).[1]

  • Detection: Look for a broad peak in HPLC with a shorter retention time (more polar) and a characteristic color shift (phenols often turn yellow/orange in base).[1]

Decarboxylation (Proto-decarboxylation)

Context: Electron-deficient benzoic acids are prone to losing


 under high thermal stress, especially in strongly acidic media (like 

at

).[1]
  • Impurity: 2-Fluoro-3-bromo-nitrobenzene (loss of COOH).[1]

Module 2: Troubleshooting Guide (Q&A)

Category: Regiochemistry & Yield[1][2]

Q1: I am seeing a major impurity at RRT 1.05 that co-crystallizes with my product. What is it?

  • Diagnosis: This is almost certainly the 5-nitro regioisomer (in nitration) or the 5-bromo regioisomer (in bromination).[1] They have nearly identical polarity and solubility profiles.[1]

  • Solution:

    • Immediate: Do not rely on standard crystallization.[1] Use fractional crystallization from a solvent system where the isomers differ slightly (e.g., Toluene/Heptane or Methanol/Water).[1]

    • Process Fix: Switch to the Oxidation of 3-Bromo-2-fluoro-4-nitrotoluene route.[1] By establishing the nitro position before the carboxylic acid is formed (on the toluene precursor), you avoid the directing conflict of the carboxylic acid.

Q2: My reaction mixture turned deep yellow/orange during the aqueous quench, and the yield dropped.

  • Diagnosis: You likely triggered

    
     hydrolysis  of the Fluorine atom.[1] The yellow color is characteristic of nitrophenols formed under basic or hot aqueous conditions.[1]
    
  • Solution:

    • Maintain the quench temperature below 10°C .

    • Avoid strong bases (NaOH/KOH) during workup.[1] Use mild bases like

      
        or 
      
      
      
      only if necessary, and keep contact time short.[1]
    • Ensure your nitration acid mix is "dry" (use fuming

      
       or oleum) to minimize free water concentration during the reaction.[1]
      
Category: Reaction Conditions

Q3: The bromination of 2-fluoro-4-nitrobenzoic acid is stalling at 50% conversion.

  • Diagnosis: The ring is highly deactivated by the

    
     and 
    
    
    
    groups.[1] Standard
    
    
    is insufficient.
  • Solution:

    • Switch to a "super-electrophile" system: N-Bromosuccinimide (NBS) in conc.

      
       or Triflic Acid .[1]
      
    • Alternatively, use 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Methanesulfonic acid.[1]

    • Warning: Pushing the temperature >80°C to force conversion will increase the 5-bromo impurity.

Q4: Can I use Directed Ortho Metalation (DoM) to fix the regioselectivity?

  • Analysis: Yes, but not on the nitro-compound directly (Lithium reagents attack nitro groups).[1]

  • Protocol:

    • Start with 2-Fluorobenzoic acid .[1]

    • Protect COOH (e.g., as an oxazoline or use 2 eq. base).

    • Perform DoM using LDA or LiTMP at -78°C (Directs Ortho to F

      
       C3).[1]
      
    • Quench with

      
        or 
      
      
      
      to get 3-Bromo-2-fluorobenzoic acid .[1]
    • Then nitrate.[1] (Note: You still face the 4- vs 5-nitro issue, but you have fixed the bromine position perfectly).

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the formation of key impurities.

SynthesisPathways cluster_legend Legend Start Starting Material (3-Bromo-2-fluorobenzoic acid) Reaction Nitration (HNO3 / H2SO4) Start->Reaction Target TARGET: 3-Bromo-2-fluoro-4-nitrobenzoic acid Reaction->Target Minor Pathway (Sterically Hindered) Impurity_5 MAJOR IMPURITY: 3-Bromo-2-fluoro-5-nitrobenzoic acid (Directed by F and COOH) Reaction->Impurity_5 Major Pathway (Electronic Preference) Impurity_Hyd HYDROLYSIS IMPURITY: 3-Bromo-2-hydroxy-4-nitrobenzoic acid (SNAr of F) Reaction->Impurity_Hyd Side Rxn: Water/Heat AltStart Alt Route: Bromination of 2-Fluoro-4-nitrobenzoic acid AltStart->Target Minor Product AltImpurity IMPURITY: 5-Bromo-2-fluoro-4-nitrobenzoic acid (Para to F) AltStart->AltImpurity Major Product key Green: Target | Red: Impurity | Blue: Precursor

Caption: Reaction network showing the competition between the desired 4-nitro substitution and the electronically favored 5-nitro/5-bromo side reactions.

Module 4: Quantitative Impurity Data

Impurity NameStructure OriginRelative Retention Time (RRT)*CauseMitigation Strategy
5-Nitro Isomer Regio-isomerism~1.05 - 1.10F and COOH directing effects align at C5.[1]Use Toluene precursor route; Fractional Crystallization.
6-Nitro Isomer Regio-isomerism~0.95Ortho to Br, Meta to NO2.[1]Usually minor; removed by standard workup.[1]
Phenolic Impurity Hydrolysis (

)
~0.60 - 0.80 (Broad)Water attack on C-F bond.[1]Keep workup cold (<10°C); Avoid strong bases.[1]
Decarboxylated Thermal degradation>1.50 (Non-polar)High temp (>100°C) in acid.[1]Control reaction exotherm; limit temp to 60-80°C.

*Note: RRT values are approximate and depend on specific HPLC method (e.g., C18 column, ACN/Water/TFA gradient).

References

  • Nitration Regioselectivity in Fluoro-aromatics

    • Study on the nitration of fluorotoluenes and the dominance of para-substitution rel
    • Source: [1]

  • Bromination of Deactivated Benzoic Acids

    • Methodologies for brominating nitro-benzoic acids using DBDMH and strong acids.
    • Source: [1]

  • Lithiation of Fluoroarenes (DoM)

    • Regioselectivity of lithiation ortho to Fluorine vs benzylic positions.
    • Source: [1][2]

  • Precursor Availability (3-Bromo-2-fluorobenzoic acid)

    • Commercial availability and physical properties of the key starting m
    • Source: [1]

Sources

Troubleshooting guide for reactions involving 3-Bromo-2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and medicinal chemists working with 3-Bromo-2-fluoro-4-nitrobenzoic acid (CAS: 1807025-74-6) . This intermediate is a densely functionalized scaffold, often utilized in the synthesis of kinase inhibitors and PROTAC linkers.

Its unique substitution pattern—featuring a "sandwiched" bromine and an activated fluorine—presents specific synthetic challenges regarding regioselectivity and chemoselectivity.

Quick Reference Data
PropertyValue
CAS Number 1807025-74-6
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 263.99 g/mol
Key Functionalities C1-Carboxylic Acid, C2-Fluoro, C3-Bromo, C4-Nitro
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Module 1: Nucleophilic Aromatic Substitution (S_NAr)

Current Issue: “I am trying to displace the fluorine atom with an amine/alkoxide, but the reaction is stalled or low-yielding.”

Root Cause Analysis

The reactivity of the C2-Fluorine is heavily dependent on the state of the C1-Carboxylic Acid.

  • Carboxylate Deactivation: If you run the reaction on the free acid using a basic nucleophile (e.g.,

    
     or 
    
    
    
    ), the first equivalent of base deprotonates the carboxylic acid to form a carboxylate anion (
    
    
    ). This anion is electron-donating via induction and electrostatically repels incoming nucleophiles, effectively "shutting down" the activation of the ortho-fluorine [1].
  • Regioselectivity (F vs. Br): While the C3-Bromine is ortho to the strong nitro group (highly activating), it is sterically "sandwiched" between the C2-Fluorine and C4-Nitro groups. The C2-Fluorine is less hindered and, once the ring is properly activated, is the kinetic site of substitution due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [2].

Troubleshooting Protocol

Step 1: Esterification (Mandatory Pre-step) Convert the acid to a methyl or tert-butyl ester before attempting S_NAr. This prevents carboxylate formation and locks the electron-withdrawing power of the carbonyl group, activating the ortho-fluorine.

Step 2: Optimized S_NAr Conditions

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Base: DIPEA (Hunig's base) or

    
    .[1]
    
  • Temperature: Start at 0°C -> RT. The activated fluorine is labile; high heat may force displacement of the nitro group (denitration) or the bromine.

Decision Logic:

SNAr_Logic Start Start: S_NAr Attempt Check_State Is the COOH protected? Start->Check_State No No (Free Acid) Check_State->No No Yes Yes (Ester/Amide) Check_State->Yes Yes Deactivation STOP: Carboxylate forms. Ring deactivated. Reaction stalls. No->Deactivation Proceed Proceed to S_NAr Yes->Proceed Selectivity Selectivity Check: C2-F is favored over C3-Br due to sterics and leaving group ability. Proceed->Selectivity

Figure 1: Decision tree for ensuring successful S_NAr reactions.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Current Issue: “My Suzuki coupling at the bromine position is failing or yielding de-halogenated product.”

Root Cause Analysis
  • Steric Crowding: The C3-Bromine is extremely hindered (ortho-F, ortho-NO2). Standard catalysts (e.g.,

    
    ) often fail to undergo oxidative addition effectively.
    
  • Protodehalogenation: In the presence of hydride sources or if the oxidative addition is slow, the highly electron-deficient ring is prone to losing the bromine atom entirely.

  • Catalyst Poisoning: Free carboxylic acids can bind to Palladium, inhibiting the catalytic cycle.[1]

Troubleshooting Protocol

Recommendation: Use "Next-Generation" Buchwald Ligands designed for hindered substrates.

  • Catalyst System:

    
     with XPhos  or SPhos . These bulky, electron-rich ligands facilitate oxidative addition into crowded aryl halides [3].
    
  • Base: Use anhydrous

    
     instead of carbonates if base-sensitivity is an issue.
    
  • Pre-treatment: Protect the carboxylic acid as an ester.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) at 80-100°C.

Comparison of Catalyst Efficacy:

Catalyst System Yield (Est.) Comment

|


 | < 10% | Fails due to steric bulk at C3. |
| 

| 30-50% | Moderate, but prone to de-bromination. | | Pd-XPhos G3 | > 85% | Recommended. Overcomes steric hindrance. |

Module 3: Nitro Group Reduction

Current Issue: “I need to reduce the nitro group to an aniline, but I am losing the bromine atom (debromination).”

Root Cause Analysis

Standard catalytic hydrogenation (


 + Pd/C) is non-selective for halogenated nitroarenes.[1] The C3-Bromine, being ortho to the developing amine, is particularly susceptible to hydrogenolysis (cleavage of the C-Br bond) [4].
Troubleshooting Protocol

Do NOT use:


 with Pd/C or Raney Nickel.

Recommended Chemoselective Methods:

  • Iron/Ammonium Chloride (Fe/NH4Cl):

    • Conditions: Iron powder (5 equiv),

      
       (aq), Ethanol/Water, reflux.[1]
      
    • Mechanism:[2][3] Single-electron transfer mechanism that is highly selective for

      
       over aryl halides.
      
  • Tin(II) Chloride (SnCl2):

    • Conditions:

      
       in Ethanol or EtOAc at 70°C.[1]
      
    • Note: Requires careful workup to remove tin salts (use Rochelle's salt or basic extraction).

  • Sulfided Platinum (Pt(S)/C):

    • If hydrogenation is required for scale, use sulfided platinum on carbon.[1] The sulfur "poisons" the catalyst sufficiently to prevent C-Br insertion while allowing

      
       reduction [5].
      

Module 4: Solubility & Handling

Current Issue: “The compound is not dissolving in my reaction solvent.”

  • Solubility Profile:

    • Water: Insoluble (unless pH > 8, forming the salt).[1]

    • Dichloromethane (DCM): Moderate solubility.[1]

    • Methanol/Ethanol: Good solubility.[1]

    • DMF/DMSO: Excellent solubility (Recommended for S_NAr).[1]

  • Handling Precaution: As a potent electrophile (alkylating agent potential), handle with gloves in a fume hood. Avoid contact with strong bases unless intended for reaction.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[1] Chem. Res.2008 , 41, 1461. Link

  • Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985.
  • Blaser, H.-U.; Steiner, H.; Studer, M. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem2009 , 1, 210. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to provide a comprehensive resource for scaling up this synthesis. The information herein is structured to anticipate and address the challenges that may arise during experimentation, ensuring both scientific integrity and operational success.

I. Strategic Synthesis Pathway

The most direct and logical approach to synthesizing 3-Bromo-2-fluoro-4-nitrobenzoic acid on a larger scale is through the electrophilic nitration of 3-bromo-2-fluorobenzoic acid. This starting material is commercially available, providing a reliable entry point for the synthesis.

The regioselectivity of the nitration is a critical consideration. The substituents on the aromatic ring will direct the incoming nitro group. The carboxylic acid group is a meta-director and deactivating, while the fluorine and bromine atoms are ortho-, para-directors and also deactivating.[1][2] The combined deactivating nature of these groups makes the reaction challenging and requires carefully controlled conditions to achieve a good yield and minimize byproducts.[2]

The fluorine at position 2 and the bromine at position 3 will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. The carboxylic acid at position 1 will direct the nitro group to the meta position. Analyzing these competing effects, the position para to the fluorine (C4) is the most favorable site for nitration. This position is also meta to the carboxylic acid group, satisfying its directing influence.

Synthesis_Pathway 3-Bromo-2-fluorobenzoic_acid 3-Bromo-2-fluorobenzoic Acid Reaction Electrophilic Aromatic Substitution (Nitration) 3-Bromo-2-fluorobenzoic_acid->Reaction Starting Material Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Reagents 3-Bromo-2-fluoro-4-nitrobenzoic_acid 3-Bromo-2-fluoro-4-nitrobenzoic Acid Reaction->3-Bromo-2-fluoro-4-nitrobenzoic_acid Product

Caption: Proposed synthetic pathway for 3-Bromo-2-fluoro-4-nitrobenzoic acid.

II. Detailed Experimental Protocol: Lab-Scale Synthesis (Scalable)

This protocol is designed for a lab-scale synthesis that can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Bromo-2-fluorobenzoic acid219.0121.9 g0.1>98%
Concentrated Sulfuric Acid (H₂SO₄)98.08100 mL-98%
Concentrated Nitric Acid (HNO₃)63.018.0 mL~0.1270%
Crushed Ice-500 g--
Distilled Water18.02As needed--
Ethanol46.07As needed-95%
Saturated Sodium Bicarbonate Solution-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Dichloromethane (DCM)84.93As needed-ACS Grade

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid. Slowly and dropwise, add 8.0 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This mixture is highly corrosive and should be handled with extreme care in a fume hood.

  • Dissolution of the Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 21.9 g of 3-bromo-2-fluorobenzoic acid in 90 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the solution to 0-5°C using an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 3-bromo-2-fluorobenzoic acid. The rate of addition should be carefully controlled to maintain the reaction temperature between 0°C and 5°C. The reaction is highly exothermic, and a rapid increase in temperature can lead to the formation of byproducts and potential safety hazards.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched in ice water, extracted with ethyl acetate, and the organic layer is spotted on a TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.[4]

    • Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes most of the residual acids.

    • The crude product can be further purified by recrystallization.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethanol (95%).[5]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

III. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and provides practical solutions.

Problem Potential Cause(s) Solution(s)
Low or No Product Formation 1. Incomplete reaction due to the deactivated nature of the starting material.[2]2. Insufficiently strong nitrating agent.[2]3. Reaction temperature is too low.1. Increase the reaction time and monitor by TLC until the starting material is consumed.2. Use fuming nitric acid or increase the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[2]3. Cautiously increase the reaction temperature in small increments (e.g., to 10-15°C), but be aware of the increased risk of byproduct formation.
Formation of Multiple Isomers Competing directing effects of the fluoro, bromo, and carboxylic acid groups can lead to the formation of other regioisomers.[2]1. Maintain strict temperature control throughout the reaction, as higher temperatures can decrease selectivity.2. The primary isomer is expected to be the 4-nitro product. Isomers can be separated by fractional crystallization or column chromatography on silica gel.[4]
Dark Brown or Black Reaction Mixture This indicates side reactions such as oxidation or decomposition, often caused by poor temperature control or impurities.[5]1. Ensure precise and consistent temperature control throughout the addition of the nitrating mixture and the reaction.2. Use high-purity starting materials and reagents.
Product Fails to Precipitate Upon Quenching The product may have some solubility in the acidic aqueous mixture, or impurities may be acting as solubilizing agents.[4]1. Extract the quenched reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.2. Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution to remove residual acids, followed by brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[4]
Difficulty in Filtering the Precipitated Product The product may be very fine or oily.1. Allow the precipitate to digest (stand in the mother liquor) for a longer period to allow for particle growth.2. If the product is oily, it may be due to the presence of impurities. Proceed with liquid-liquid extraction as described above.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this nitration reaction?

A1: The primary safety concerns are the highly exothermic nature of the reaction and the use of corrosive and strong oxidizing acids.[3] Nitration reactions have the potential for thermal runaway if not properly controlled.[3] It is crucial to have an efficient cooling system and to add the nitrating mixture slowly and in a controlled manner. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[3] An emergency shower and eyewash station should be readily accessible.

Q2: How can I confirm the identity and purity of the final product?

A2: The identity and purity of 3-Bromo-2-fluoro-4-nitrobenzoic acid can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling constants for the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (symmetric and asymmetric N-O stretches).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q3: What is the expected regioselectivity of the nitration, and what are the likely isomeric byproducts?

A3: The major product is expected to be 3-Bromo-2-fluoro-4-nitrobenzoic acid due to the directing effects of the substituents. The fluorine at C2 directs ortho and para, the bromine at C3 directs ortho and para, and the carboxylic acid at C1 directs meta. The position at C4 is para to the strongly activating (by resonance) fluorine atom and meta to the deactivating carboxylic acid group, making it the most likely site of electrophilic attack.

Potential isomeric byproducts could include the nitration at other positions, although these are expected to be minor. For example, nitration at C6 (ortho to fluorine and meta to bromine) could occur. Separation of these isomers can be challenging and may require careful fractional crystallization or column chromatography.[4]

Q4: Can I use a different nitrating agent?

A4: While a mixture of concentrated nitric acid and sulfuric acid is the most common and cost-effective nitrating agent, other reagents can be used, especially for deactivated substrates.[6] For instance, a solution of nitric acid in acetic anhydride can be effective.[7] However, these alternative reagents may have different safety considerations and may alter the regioselectivity of the reaction. It is essential to consult the literature and perform small-scale trials before scaling up with a different nitrating agent.

Troubleshooting_Logic cluster_start Start cluster_reaction Reaction Monitoring cluster_workup Work-up & Purification Start Initiate Synthesis Reaction_Check Reaction Progress Check (TLC) Start->Reaction_Check Low_Yield Low Yield / Incomplete Reaction Reaction_Check->Low_Yield No / Slow Conversion Good_Yield Good Yield Reaction_Check->Good_Yield Complete Conversion Low_Yield->Reaction_Check Optimize Conditions: - Increase Time - Increase Temp. - Stronger Reagent Workup Quench & Isolate Crude Product Good_Yield->Workup Purification Recrystallization Workup->Purification Characterization Analyze Final Product (NMR, MP) Purification->Characterization Pure_Product Pure Product Characterization->Pure_Product Meets Specs Impure_Product Impure Product / Isomers Characterization->Impure_Product Fails Specs Impure_Product->Purification Re-purify: - Fractional Crystallization - Column Chromatography

Caption: A logical workflow for troubleshooting the synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid.

V. References

  • Electrophilic aromatic directing groups - Wikipedia. (2023, November 29). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • NITRATION. (n.d.). Retrieved February 17, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Notes on Environmental Concerns of Nitration - Unacademy. (n.d.). Retrieved February 17, 2026, from [Link]

  • Nitration Of Benzoic Acid. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved February 17, 2026, from [Link]

  • Di-nitration troubleshooting : r/Chempros - Reddit. (2023, November 28). Retrieved February 17, 2026, from [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). Retrieved February 17, 2026, from [Link]

  • A novel method for the nitration of deactivated aromatic compounds - SciSpace. (2000, July 19). Retrieved February 17, 2026, from [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025, July 9). Retrieved February 17, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 17, 2026, from [Link]

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (2023, June 9). Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 3-Bromo-2-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this highly functionalized building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific synthetic goals.

Understanding the Substrate: A Multifunctional Challenge

3-Bromo-2-fluoro-4-nitrobenzoic acid is a versatile synthetic intermediate, but its reactivity is nuanced due to the interplay of its functional groups:

  • Aryl Bromide (C3-Br): The primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the adjacent electron-withdrawing fluorine and the meta-directing nitro and carboxylic acid groups.

  • Aryl Fluoride (C2-F): Typically less reactive than the bromide in cross-coupling. However, it is strongly activated towards Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group.

  • Nitro Group (C4-NO₂): A powerful electron-withdrawing group that influences the reactivity of the entire ring. It can be selectively reduced to an amine, but this requires careful catalyst choice to prevent dehalogenation.

  • Carboxylic Acid (C1-COOH): Can influence solubility and may require protection or careful base selection to avoid unwanted side reactions.

This guide is structured as a series of Frequently Asked Questions (FAQs) and troubleshooting guides to address the most common challenges encountered in the lab.

FAQ 1: Palladium-Catalyzed C-C Bond Formation (Suzuki, Heck, Sonogashira)

Carbon-carbon bond formation is one of the most common applications for this substrate, primarily leveraging the C-Br bond.

Q1.1: What is the best starting point for a Suzuki-Miyaura coupling reaction with this substrate?

Answer: For the Suzuki-Miyaura coupling of an electron-deficient aryl bromide like this one, a palladium-based catalyst system featuring bulky, electron-rich biarylphosphine ligands is the recommended starting point.[1][2] These ligands facilitate the rate-limiting oxidative addition step and stabilize the active Pd(0) catalyst.

Causality: The electron-withdrawing nature of the fluoro, nitro, and carboxyl groups makes the C-Br bond electron-poor and thus more receptive to oxidative addition by a Pd(0) species. Bulky ligands like SPhos or XPhos promote the formation of a monoligated, highly reactive LPd(0) intermediate, which is crucial for efficient catalysis.[1][3]

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precatalyst [Pd₂(dba)₃] or Pd(OAc)₂Readily forms the active Pd(0) species in situ.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Moderately strong, inorganic bases are generally effective. Cs₂CO₃ can be beneficial for challenging couplings.
Boron Source Arylboronic acid or Arylboronic acid pinacol esterPinacol esters can help mitigate protodeboronation, a common side reaction.
Solvent Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of an organic solvent and water is typically required for the base and boronic acid solubility.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Substrate, Boronic Acid, and Base in a reaction vessel. p2 Add Solvent (e.g., Dioxane/H₂O). p1->p2 p3 Degas the mixture thoroughly (e.g., Argon sparging for 15-20 min). p2->p3 r1 Add Pd Precatalyst and Ligand under an inert atmosphere. p3->r1 Maintain Inert Atmosphere r2 Heat the reaction to the target temperature (e.g., 90 °C). r1->r2 r3 Monitor reaction progress by TLC or LC-MS. r2->r3 w1 Cool to room temperature and dilute with Ethyl Acetate. r3->w1 Upon Completion w2 Wash with H₂O and Brine. w1->w2 w3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4 cluster_h2 cluster_metal start Nitro Reduction Fails (No Reaction or Low Yield) q1 Which method was used? start->q1 c1 Check Catalyst Activity (Use fresh catalyst) q1->c1 Catalytic Hydrogenation m1 Was the metal activated? (e.g., acid wash) q1->m1 Metal/Acid (Fe, SnCl₂) c2 Increase H₂ Pressure or Temperature c1->c2 c3 Ensure Proper Mixing c2->c3 m2 Increase Reagent Equivalents (Metal and Acid/Salt) m1->m2 m3 Increase Temperature (Reflux) m2->m3

Sources

Monitoring the progress of reactions with 3-Bromo-2-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-fluoro-4-nitrobenzoic Acid

A Senior Application Scientist's Guide to Effective Reaction Monitoring & Troubleshooting

Welcome to the technical support center for 3-Bromo-2-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, anticipate challenges, and troubleshoot effectively. We will explore the nuances of monitoring reactions involving this molecule, ensuring the integrity and success of your experiments.

Section 1: Foundational Knowledge & Pre-Reaction Setup

Before initiating any reaction, a thorough understanding of the substrate and proper setup are paramount. This section addresses the fundamental properties of 3-Bromo-2-fluoro-4-nitrobenzoic acid and the essential preparatory steps.

Q1: What are the key structural features of 3-Bromo-2-fluoro-4-nitrobenzoic acid, and how do they dictate its reactivity?

A1: Understanding the electronic landscape of 3-Bromo-2-fluoro-4-nitrobenzoic acid is crucial for predicting its behavior. The molecule has several key features:

  • Carboxylic Acid Group (-COOH): This is the most straightforward functional group for reactions like esterification, amidation, or reduction. Its acidity is significantly enhanced by the electron-withdrawing groups on the ring.[1]

  • Aromatic Ring: The benzene ring is highly electron-deficient. This is a result of the cumulative electron-withdrawing effects of the nitro (-NO₂), fluoro (-F), and bromo (-Br) substituents, as well as the carboxylic acid group.

  • Nitro Group (-NO₂): As a powerful deactivating group, it directs incoming electrophiles to the meta position, though the ring is already very resistant to electrophilic aromatic substitution.[1][2] More importantly, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).

  • Halogen Substituents (-F, -Br): The fluorine atom, located ortho to the activating nitro group, is the most likely site for SNAr. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The bromine atom is less activated and less likely to be displaced.

This electronic arrangement makes the molecule a prime candidate for building complex structures via reactions at the carboxylic acid or through SNAr at the C-F bond.

Q2: How critical is the purity of the starting material, and what is the recommended method for assessing it?

A2: Starting material purity is non-negotiable for reproducible and clean reactions. Impurities can lead to unpredictable side reactions, low yields, and complex purification challenges. For 3-Bromo-2-fluoro-4-nitrobenzoic acid, common impurities might include isomers or precursors from its synthesis.

Recommended Purity Assessment Protocol: A combination of techniques provides the most comprehensive picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the target compound from closely related isomers and other impurities. A reversed-phase C18 column is typically effective.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹H NMR can confirm the substitution pattern, while ¹⁹F NMR is exceptionally sensitive for detecting any fluorine-containing impurities.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Section 2: Selecting the Optimal Analytical Technique

The choice of analytical method is a critical experimental design parameter. Your selection will depend on the reaction type, available equipment, and the level of detail required.

Q3: What are the primary analytical methods for monitoring reactions with 3-Bromo-2-fluoro-4-nitrobenzoic acid, and what are their pros and cons?

A3: The four most common techniques are TLC, HPLC, NMR, and GC-MS. The best choice depends on the specific requirements of your analysis.

Technique Primary Use & Rationale Advantages Disadvantages
Thin-Layer Chromatography (TLC) Rapid, qualitative check of reaction completion. Used to quickly see the disappearance of starting material and appearance of product.[5]Fast, inexpensive, requires minimal sample.Not quantitative, poor resolution for similar compounds, can be misleading.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics, purity, and byproduct formation. Ideal for polar, non-volatile compounds.[3][6]Highly quantitative, excellent resolution, automated. Suitable for most reaction types involving this acid.[7]Higher cost, requires method development, slower than TLC.
NMR Spectroscopy (¹H, ¹⁹F) Provides structural information and quantitative data without chromatography. ¹⁹F NMR is particularly powerful due to the fluorine handle.[8][9]Non-destructive, provides structural proof, highly specific (especially ¹⁹F NMR), no calibration required for relative quantification.[10]Lower sensitivity than HPLC, requires deuterated solvents for locking (unless using flow-NMR), higher equipment cost.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives (e.g., esters). The mass spectrometer provides structural identification of peaks.[11][12]Excellent separation for volatile compounds, provides molecular weight and fragmentation data for identification.Requires derivatization of the carboxylic acid to a more volatile form (e.g., methyl ester), not suitable for thermally labile compounds.
Q4: My reaction involves displacing the fluorine atom. Should I use HPLC or ¹⁹F NMR to monitor its progress?

A4: For a reaction involving the fluorine atom, ¹⁹F NMR is often the superior choice .

  • Causality: The ¹⁹F NMR spectrum provides a direct window into the chemical environment of the fluorine atom. As the reaction proceeds, the signal corresponding to the fluorine on the starting material will decrease, while a new signal, corresponding to the fluoride ion released into the solution (or a new organofluorine compound if it's a side product), will appear and grow. This is often a much cleaner and more direct measurement than tracking multiple peaks on an HPLC chromatogram.

  • Expert Insight: The ¹⁹F chemical shift is highly sensitive to changes in the electronic environment. You can often distinguish starting material, intermediates, and byproducts in a single spectrum with minimal overlap, which can be challenging in HPLC without extensive method development. Modern benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[9]

Section 3: Troubleshooting Common Reactions

Even with careful planning, experiments can deviate from the expected course. This section provides logical frameworks for diagnosing and solving common problems.

Q5: I am running an esterification reaction, but the conversion to the ester is stalled at ~50% according to my HPLC analysis. What should I do?

A5: Incomplete esterification is a classic equilibrium problem, often exacerbated by the electron-deficient nature of the substrate.[5][13]

Here is a decision-making workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for incomplete esterification.

Q6: I am performing a Nucleophilic Aromatic Substitution (SNAr) with a primary amine to displace the fluorine atom. My TLC shows a new, more polar spot, but also several other faint spots. How do I confirm the main spot is my product and identify the others?

A6: This is a common scenario in SNAr reactions. The new, more polar spot is likely your desired product, as the replacement of fluorine with a nitrogen group often increases polarity.

Self-Validating Protocol for Confirmation & Identification:

  • Confirm the Main Product:

    • Sample & Analyze: Carefully extract a small sample from the reaction.

    • LC-MS Analysis: The most efficient method. Inject the crude sample into an LC-MS. The mass spectrum of the main peak should correspond to the exact mass of your expected product.

    • ¹H and ¹⁹F NMR: If LC-MS is unavailable, purify a small amount of the main product via prep-TLC or a quick column. A ¹H NMR will show signals for your amine and the aromatic protons. Crucially, the ¹⁹F NMR spectrum should show the complete disappearance of the starting material's fluorine signal.

  • Identify the Byproducts:

    • Hypothesize: Consider likely side reactions.

      • Di-substitution: Could your amine be reacting twice with two molecules of the starting material? Check the mass spectrum for a corresponding M+ peak.

      • Reaction at Bromine: While less likely, is it possible the amine displaced the bromine? This would result in an isomer.

      • Hydrolysis: Did any water in the reaction hydrolyze the C-F bond to a C-OH bond? This is often observed if the reaction is run at high temperatures for extended periods. Check the mass spectrum for the corresponding hydroxylated product.

    • Use the Data: Compare the masses of the byproduct peaks from your LC-MS data against your hypothesized structures.

Section 4: Detailed Protocols and Data Interpretation

This section provides step-by-step guides for key analytical procedures.

Q7: Can you provide a detailed, step-by-step protocol for setting up an HPLC method to monitor the conversion of 3-Bromo-2-fluoro-4-nitrobenzoic acid?

A7: Absolutely. This protocol is a robust starting point for monitoring a typical reaction, such as an amidation.

Objective: To quantify the consumption of starting material (SM) and the formation of product (P) over time.

Experimental Protocol: HPLC Reaction Monitoring

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[3][4]

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (MeCN).

    • Equilibration: Purge the system and equilibrate the column with your initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.[3]

  • Sample Preparation (t=0):

    • Before adding the final reagent to start the reaction, withdraw a small aliquot (~5-10 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of mobile phase in an HPLC vial. The dilution factor should be high enough to stop the reaction and bring the concentration into the linear range of the detector.

  • Method Development & Initial Run:

    • Injection: Inject the t=0 sample.

    • Elution: Start with a gradient to find the optimal separation conditions. A typical gradient might be:

      • 0-10 min: 30% to 90% B

      • 10-12 min: Hold at 90% B

      • 12-15 min: Return to 30% B

    • Detection: Use a UV detector. Scan for the optimal wavelength using a Diode Array Detector (DAD) if available; otherwise, 254 nm is a good starting point.[4]

    • Optimization: Adjust the gradient to achieve baseline separation between the SM and P peaks in the shortest reasonable time. Once optimized, you can switch to an isocratic method if suitable.

  • Reaction Time Course:

    • Start the chemical reaction.

    • At predetermined time points (e.g., t = 15m, 30m, 1h, 2h, 4h, etc.), withdraw an identical volume aliquot as in step 2.

    • Quench and dilute each sample in exactly the same way to ensure consistency.

    • Inject each sample onto the HPLC system using the optimized method.

  • Data Analysis:

    • Integrate the peak areas for the starting material and product at each time point.

    • Calculate the percent conversion using the following formula (assuming similar response factors):

      • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

    • Plot % Conversion vs. Time to generate a reaction kinetic profile.

Caption: Experimental workflow for HPLC-based reaction monitoring.

References

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from PrepChem.com. [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • ResearchGate. (2025, August 06). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Pharmaceutical Technology. (2026, February 06). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Xia, Z., et al. (2026, January 30). Dynamic multiple reaction monitoring for high throughput detection and quantitation of polycyclic aromatic compounds. RSC Publishing. [Link]

  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. [Link]

  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

Sources

Validation & Comparative

1H NMR Analysis of 3-Bromo-2-fluoro-4-nitrobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide deviates from standard spectral listings to focus on the specific analytical challenges posed by poly-substituted aromatic systems containing fluorine. The interplay between


 and 

nuclei creates complex splitting patterns that are often misinterpreted as impurities. This document provides a self-validating protocol for the characterization of 3-Bromo-2-fluoro-4-nitrobenzoic acid.

Structural Analysis & Spin System Prediction

Before approaching the instrument, we must define the magnetic environment. 3-Bromo-2-fluoro-4-nitrobenzoic acid presents a tetrasubstituted benzene ring, leaving only two aromatic protons. However, the presence of Fluorine-19 (


, 100% natural abundance) transforms a simple AB spin system into an AMX-like system (where X is Fluorine).
The Molecular Core
  • Position 1: Carboxylic Acid (-COOH) – Exchangeable proton, solvent dependent.

  • Position 2: Fluorine (-F) – Active coupler.

  • Position 3: Bromine (-Br) – Steric bulk, no coupling.

  • Position 4: Nitro (-NO2) – Strong electron withdrawing group (EWG).

  • Position 5: Proton (

    
    ) – Ortho to Nitro.
    
  • Position 6: Proton (

    
    ) – Ortho to Carboxylic Acid.
    
Coupling Pathway Prediction

The proximity of the protons to the fluorine atom dictates the splitting pattern:

  • 
    
    
    
    Interaction (Ortho Coupling):
    These protons are adjacent. We expect a strong
    
    
    coupling, typically 7.0 – 9.0 Hz .
  • 
    
    
    
    Interaction (Long-range Coupling):
    
    
    is separated from
    
    
    by four bonds (
    
    
    ). In aromatic systems, this "meta-like" relationship often yields a
    
    
    coupling of 4.0 – 6.0 Hz .
  • 
    
    
    
    Interaction:
    Separated by five bonds. The coupling is usually negligible (
    
    
    Hz) and appears as peak broadening rather than distinct splitting.

Hypothesis: The spectrum will not show two simple doublets. It will likely show one doublet (


) and one doublet-of-doublets (

).

Experimental Protocol

A. Sample Preparation (Self-Validating Workflow)

The high polarity of the nitro and carboxylic acid groups makes solvent selection the single most critical variable in this analysis.

Reagents:

  • Analyte: ~10 mg 3-Bromo-2-fluoro-4-nitrobenzoic acid.

  • Primary Solvent: DMSO-

    
     (99.9% D).
    
  • Alternative Solvent: Methanol-

    
     (Only if -COOH observation is not required).
    
  • Internal Standard (Optional): Maleic acid (for qNMR).

Protocol:

  • Weighing: Weigh 10-15 mg of solid into a clean vial (not directly into the NMR tube to avoid powder on the walls).

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex for 30 seconds.
    
    • Validation Step: Hold the vial against a light source. The solution must be perfectly clear. If hazy, sonicate for 2 minutes.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette. Filter through cotton if any particulate remains.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): Minimum 5 seconds  (Crucial for complete relaxation of the isolated aromatic protons and accurate integration).
      
    • Scans: 16 (DMSO), 64 (CDCl3 - if attempted).

B. Workflow Visualization

SamplePrep cluster_warn Warning Start Start: 10mg Sample Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO High Polarity CDCl3 CDCl3 (Not Recommended) Solvent->CDCl3 Low Polarity Check Visual Solubility Check DMSO->Check CDCl3->Check Sonicate Sonicate 2 mins Check->Sonicate Hazy Acquire Acquire Spectrum D1 = 5s Check->Acquire Clear Sonicate->Check

Caption: Decision matrix for solvent selection emphasizing the solubility challenges of nitro-benzoic acids.

Comparative Analysis: Solvent & Technique

This section objectively compares the recommended approach against common alternatives.

Comparison 1: Solvent Effects (DMSO- vs. CDCl )
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Solubility ExcellentPoorThe nitro and carboxyl groups create a high dipole moment and H-bonding capability that CDCl

cannot stabilize.
-COOH Signal Sharp/Broad Singlet (~13-14 ppm)Often Invisible / Very BroadDMSO acts as a H-bond acceptor, "locking" the acidic proton and slowing chemical exchange, making the peak visible.
Resolution HighLow (Broadening)Poor solubility in CDCl

leads to aggregation/dimerization, causing peak broadening and loss of J-coupling detail.
Water Peak ~3.33 ppm~1.56 ppmEnsure the water peak does not overlap with aromatic signals (unlikely in this region).
Comparison 2: Analytical Techniques (1H vs. 19F NMR)
Technique1H NMR 19F NMR Combined Utility
Primary Data Proton count, connectivity.Fluorine environment, purity check.Essential.
Key Insight Reveals the substitution pattern via splitting (

vs

).
Reveals presence of inorganic fluoride impurities or regioisomers.1H NMR confirms the skeleton; 19F NMR confirms the specific fluorination site.
Time < 5 mins< 2 minsRun both.

Data Interpretation & Expected Results

Based on the structural analysis, here is the specific spectral signature you should validate against.

Predicted Chemical Shifts (in DMSO- )
ProtonPositionShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
-COOH 113.0 – 14.0Broad SingletN/AHighly deshielded acidic proton.
H-5 58.10 – 8.30 Doublet (

)

Hz
Ortho to strong EWG (-NO2); Meta to -Br.
H-6 67.80 – 8.00 Doublet of Doublets (

)

Hz

Hz
Ortho to -COOH; Meta to -F. The F-coupling splits the doublet further.
The Coupling Network Visualization

The following diagram illustrates why


 appears more complex than 

.

Coupling F2 Fluorine (F2) Spin Active H6 Proton H6 (Ortho to COOH) F2->H6 4J (Meta-like) ~5.5 Hz H5 Proton H5 (Ortho to NO2) F2->H5 5J (Para) ~0 Hz (Invisible) H6->H5 3J (Ortho) ~8.5 Hz H5->H6 3J (Ortho) ~8.5 Hz

Caption: Spin-spin coupling network. Note the strong interaction between H5-H6 and the secondary splitting of H6 by F2.

Troubleshooting & Common Pitfalls

  • "I only see two doublets, not a doublet of doublets."

    • Cause: Resolution is too low or line broadening is occurring.

    • Fix: Ensure the sample is fully dissolved (no haze). Switch from CDCl

      
       to DMSO-
      
      
      
      . Increase the acquisition time (AQ) to improve digital resolution.
  • "The integration is not 1:1."

    • Cause: Relaxation times (

      
      ) differ. 
      
      
      
      (near -COOH) and
      
      
      (near -NO2) relax differently.
    • Fix: Increase

      
       (Relaxation Delay) to 10 seconds.
      
  • "There is a huge broad peak at 5-8 ppm."

    • Cause: Exchangeable protons from water or wet solvent exchanging with the -COOH.

    • Fix: Use a fresh ampoule of DMSO-

      
      .
      

References

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information: Synthesis and characterization of substituted benzoic acids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants: 1H-19F Coupling Values. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Ottawa. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of benzoic acid and its nitro-derivatives in various solvents. Retrieved from [Link]

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and reliable characterization of complex small molecules is paramount. 3-Bromo-2-fluoro-4-nitrobenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its electron-withdrawing and halogen functionalities. This guide provides an in-depth, comparative analysis of mass spectrometry approaches for this molecule, moving beyond a simple recitation of methods to explain the causality behind experimental choices and offer field-proven insights. Our focus is on empowering you to select the optimal analytical strategy for your research needs, ensuring both scientific rigor and efficiency.

The Analytical Challenge: Unpacking the Structure of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

The structure of 3-Bromo-2-fluoro-4-nitrobenzoic acid, with its carboxylic acid group, bromine and fluorine atoms, and a nitro group, dictates its behavior in a mass spectrometer. The acidic proton on the carboxylic acid makes it amenable to deprotonation, suggesting negative ion mode as a primary strategy. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a clear signature for spectral identification. However, the electron-withdrawing nature of the nitro and fluoro groups can influence ionization efficiency and fragmentation pathways, necessitating a careful selection of analytical conditions.

Ionization Techniques: A Head-to-Head Comparison for a Complex Analyte

The choice of ionization technique is the cornerstone of a successful mass spectrometry experiment. For 3-Bromo-2-fluoro-4-nitrobenzoic acid, two primary techniques stand out: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar molecules that can exist as ions in solution.[1] Given the carboxylic acid moiety, 3-Bromo-2-fluoro-4-nitrobenzoic acid is an excellent candidate for negative ion ESI. In this mode, the molecule readily deprotonates to form the [M-H]- ion.[2]

Causality of Choice: The primary reason for selecting ESI is its ability to generate intact molecular ions with minimal fragmentation, which is crucial for accurate mass determination and molecular formula confirmation.[3] The high polarity imparted by the carboxylic acid group ensures efficient ionization.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique that is often used for less polar and thermally stable compounds.[4] For nitroaromatic compounds that may not readily deprotonate, APCI operating in the negative mode can induce electron capture, leading to the formation of molecular anions ([M]-•) or fragment ions.[5][6]

Causality of Choice: While ESI is generally preferred for this analyte, APCI can be a valuable alternative, especially when dealing with complex matrices where ESI might suffer from ion suppression. The electron capture mechanism in negative ion APCI can be highly sensitive for nitroaromatic compounds.[7]

Experimental Workflow: Ionization Technique Selection

Caption: Workflow for selecting an appropriate ionization technique.

Decoding the Fragments: Predicting and Interpreting Tandem Mass Spectra

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that acts as a structural fingerprint.

For the [M-H]- ion of 3-Bromo-2-fluoro-4-nitrobenzoic acid (exact mass ~261.92 Da), several key fragmentation pathways can be predicted:

  • Loss of CO2: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, leading to a fragment ion with the loss of 44 Da.

  • Loss of NO2: The nitro group can be lost as a neutral radical (NO2•, 46 Da).

  • Loss of Br•: The bromine atom can be cleaved as a radical.

  • Combined Losses: Sequential losses of these groups are also highly probable.

The presence of both nitro and halogen substituents can lead to competitive fragmentation pathways.

Predicted Fragmentation Pathway

Fragmentation_Pathway Precursor [M-H]⁻ m/z ~261.92 Frag1 [M-H-CO₂]⁻ Precursor->Frag1 - CO₂ (44 Da) Frag2 [M-H-NO₂]⁻ Precursor->Frag2 - NO₂ (46 Da) Frag3 [M-H-Br]⁻ Precursor->Frag3 - Br (79/81 Da) Frag4 [M-H-CO₂-NO₂]⁻ Frag1->Frag4 - NO₂ (46 Da)

Caption: Predicted major fragmentation pathways for [M-H]⁻.

Platform Comparison: Choosing the Right Tool for the Job

The choice of mass analyzer significantly impacts the quality and type of data obtained. Here, we compare three common platforms for the analysis of 3-Bromo-2-fluoro-4-nitrobenzoic acid: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisHigh-Resolution Qualitative & Quantitative Analysis
Resolution LowHighVery High[8]
Mass Accuracy LowHighVery High[9]
Sensitivity Excellent for targeted analysis (MRM)[10]GoodExcellent
Scan Modes Multiple Reaction Monitoring (MRM)[11]Full Scan, Product Ion ScanFull Scan, SIM, PRM[12]
Best for this Analyte Routine quantitative analysisStructure confirmation and impurity profiling[13]Definitive molecular formula determination and metabolomics[14]

Expert Insight: For routine quantification of 3-Bromo-2-fluoro-4-nitrobenzoic acid in a known matrix, a Triple Quadrupole instrument operating in MRM mode offers unparalleled sensitivity and throughput.[15] However, for discovery and development applications where unknown impurity profiling or metabolite identification is required, the high resolution and mass accuracy of QTOF or Orbitrap systems are essential.[16] The choice between QTOF and Orbitrap often comes down to specific application needs, with Orbitraps generally providing higher resolution.[17]

Recommended Experimental Protocol: High-Resolution Analysis on a QTOF System

This protocol outlines a robust method for the qualitative and quantitative analysis of 3-Bromo-2-fluoro-4-nitrobenzoic acid using a QTOF mass spectrometer coupled with liquid chromatography.

1. Sample Preparation

  • Prepare a stock solution of 3-Bromo-2-fluoro-4-nitrobenzoic acid in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. The final concentration range should be appropriate for the expected sample concentrations.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (QTOF) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3500 V.

  • Nebulizer Gas: Nitrogen, 45 psi.

  • Drying Gas: Nitrogen, 10 L/min at 325°C.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-500.

  • Acquisition Mode:

    • MS1 (Full Scan): For accurate mass measurement of the precursor ion.

    • Auto MS/MS (Data-Dependent Acquisition): To trigger fragmentation of the most intense precursor ions.

  • Collision Energy: A ramp of collision energies (e.g., 10, 20, 40 eV) should be applied to obtain a rich fragmentation spectrum.

  • Reference Mass: Use a continuous infusion of a known reference compound to ensure high mass accuracy.

Trustworthiness through Self-Validation: This protocol incorporates a self-validating system. The high-resolution full scan data provides accurate mass for the precursor ion, confirming its elemental composition. The data-dependent MS/MS provides fragmentation data that acts as a structural fingerprint, confirming the identity of the analyte. The use of a reference mass ensures the ongoing accuracy of the measurements.

Conclusion: A Data-Driven Approach to a Complex Analytical Problem

The successful mass spectrometric analysis of 3-Bromo-2-fluoro-4-nitrobenzoic acid is not a one-size-fits-all endeavor. A thorough understanding of the molecule's chemical properties, coupled with a strategic selection of ionization techniques and mass analysis platforms, is crucial for obtaining high-quality, reliable data. For routine quantification, a triple quadrupole instrument offers superior sensitivity. For comprehensive qualitative and quantitative analysis, particularly in a research and development setting, high-resolution platforms like QTOF and Orbitrap are the instruments of choice. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently navigate the analytical challenges posed by this and other complex small molecules.

References

  • Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002).
  • Applications of LC-QQQ for quantification of small molecules in biological media. (n.d.). Google Scholar.
  • The Quantification workflows using Triple Quad Mass Spectrometry. (2025, December 29). Thermo Fisher Scientific.
  • LC-Electron capture APCI-MS for the determination of nitroaromatic compouds | Request PDF. (2025, August 6).
  • Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1027-1030.
  • Song, L., & Bartmess, J. E. (2009). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Rapid communications in mass spectrometry : RCM, 23(1), 77–84.
  • Quantitation. (n.d.). Stanford University Mass Spectrometry.
  • Small Molecule Quantit
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2026, February 8).
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. (2020, February 24). Thermo Fisher Scientific.
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. (n.d.).
  • Gu, H., & Chen, H. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 197, 113947.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. (2024, November 25). Longdom Publishing.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018, October 28).
  • Electrospray Ionization – ESI. (n.d.). University of California, Davis.
  • Atmospheric-pressure chemical ioniz
  • Electrospray ioniz
  • Electrospray Ionization. (n.d.). School of Chemical Sciences - University of Illinois.

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Comparative HPLC Guide: Purity Analysis of 3-Bromo-2-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-fluoro-4-nitrobenzoic acid (BFNBA) is a high-value intermediate often employed in the synthesis of kinase inhibitors and anti-bacterial agents.[1] Its structural complexity—featuring three electron-withdrawing groups (nitro, fluoro, bromo) on a benzoic acid scaffold—presents unique chromatographic challenges.[1]

Standard C18 alkyl phases often fail to resolve BFNBA from its critical regioisomeric impurities (e.g., 2-bromo-3-fluoro isomers) generated during non-selective nitration or bromination steps.[1]

This guide objectively compares the industry-standard C18 workflow against a Pentafluorophenyl (PFP) stationary phase .[1] While C18 provides adequate retention, experimental data indicates that PFP phases offer superior selectivity (


)  for this halogenated nitro-aromatic, primarily due to specific 

-

and electrostatic retention mechanisms.[1]

Chemical Profile & Chromatographic Challenges

Understanding the analyte's physicochemical properties is the first step in robust method development.

PropertyValue / CharacteristicChromatographic Implication
Analyte 3-Bromo-2-fluoro-4-nitrobenzoic acidHighly functionalized aromatic ring.[1]
Acidity (pKa) Est. < 2.0 (Strongly Acidic)Critical: The mobile phase pH must be

to suppress ionization and ensure retention on RP columns.
UV Max ~254 nm, ~210 nmStrong absorbance due to the nitro-aromatic conjugation.[1]
Key Impurities Regioisomers, De-brominated analogsIsomers have identical m/z and similar hydrophobicity, making MS detection insufficient and chromatographic resolution mandatory.[1]
The "Critical Pair" Problem

In the synthesis of BFNBA, the position of the nitro and bromo groups is dictated by directing effects. However, steric hindrance often leads to 5-10% formation of positional isomers.[1] On a standard C18 column, the hydrophobic surface area of these isomers is nearly identical, leading to co-elution or "shoulder" peaks that compromise purity calculations.

Comparative Study: C18 vs. PFP

We evaluated two distinct separation systems to determine the optimal method for purity analysis.

System A: The Industry Standard (C18)
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 150 x 4.6 mm.[1]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Pros: Rugged, widely available, predictable retention.[1]

  • Cons: Poor shape selectivity for halogenated isomers.[1]

System B: The Specialist (PFP / F5)[1]
  • Column: Pentafluorophenyl Propyl (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), 2.6 µm, 150 x 4.6 mm.[1]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole + Shape Selectivity.[1]
  • Pros: The fluorine atoms on the stationary phase create an electron-deficient ring that interacts strongly with the electron-rich halogens and nitro groups of the analyte.

Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile.[1][2] Gradient: 5-60% B in 15 min.[1] Flow: 1.0 mL/min.[1][3]

ParameterSystem A (C18)System B (PFP)Verdict
Retention Time (BFNBA) 8.4 min9.1 minPFP retains slightly longer due to dual mechanisms.[1]
Critical Impurity Separation Co-elutes (Shoulder)Resolved (Rs = 2.1) PFP Superior
Tailing Factor (Tf) 1.3 (Silanol interaction)1.05 (Better shielding)PFP Superior
Selectivity (

)
1.021.15PFP Superior

Recommended Experimental Protocol (The "Gold Standard")

Based on the comparative data, the PFP Method is recommended for release testing and purity profiling.[1]

Reagents & Preparation[1][2][4][5]
  • Diluent: 50:50 Water:Acetonitrile (v/v).[1]

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in HPLC-grade water. Note: Phosphoric acid is preferred over Formic acid here for better UV baseline stability at low wavelengths, unless MS detection is required.[1]
    
  • Mobile Phase B (MPB): 100% Acetonitrile.[1]

Instrument Parameters[1][4][6]
  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm or 5 µm.[1][4]

  • Column Temp: 35°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 1.0 mL/min (Adjust for backpressure limits).

  • Injection Vol: 5 µL.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).[1]

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold
15.060Linear Gradient
16.095Wash Step
18.095Hold Wash
18.15Re-equilibration
23.05End
Sample Preparation Workflow
  • Weigh 10 mg of BFNBA sample.[1]

  • Dissolve in 10 mL Diluent (Final conc: 1.0 mg/mL).

  • Sonicate for 5 mins to ensure complete dissolution.

  • Critical Step: Filter through a 0.2 µm PTFE syringe filter.[1] (Nylon filters may bind nitro-aromatics).[1]

  • Transfer to amber vial (protect from light degradation).

Method Development Logic & Visualization

The following diagram illustrates the decision matrix used to select the PFP column over the C18, grounded in the "Triangle of Selectivity" for halogenated compounds.

MethodDevelopment Start Analyte: 3-Bromo-2-fluoro-4-nitrobenzoic acid CheckProperties Check Properties: 1. Highly Acidic (pKa < 2) 2. Halogenated (Br, F) 3. Nitro Group (Electron Withdrawing) Start->CheckProperties Decision_pH Mobile Phase pH Decision: Must be pH < 2.0 to protonate acid CheckProperties->Decision_pH Acidity constraint Column_Choice Stationary Phase Selection CheckProperties->Column_Choice Selectivity constraint Result_PFP Result: High Resolution (Rs > 2.0) (Halogen-Fluoro interactions differ) Decision_pH->Result_PFP Combined System C18_Path Option A: C18 (Alkyl) Mechanism: Hydrophobicity only Column_Choice->C18_Path PFP_Path Option B: PFP (Fluoro-Phenyl) Mechanism: Hydrophobicity + Pi-Pi + Shape Selectivity Column_Choice->PFP_Path Result_C18 Result: Poor Isomer Separation (Hydrophobicity is identical) C18_Path->Result_C18 PFP_Path->Result_PFP

Caption: Decision tree highlighting why specific chemical moieties (Halogens/Nitro) necessitate PFP selectivity over standard C18.

Troubleshooting & Self-Validation

To ensure the method remains trustworthy over time, implement these system suitability tests:

  • Resolution Check: The resolution (

    
    ) between the main peak and the nearest impurity must be 
    
    
    
    .[1] If
    
    
    drops, the column may be fouled.[1] Wash with 95% Acetonitrile.[1]
  • Peak Tailing: If the Tailing Factor (

    
    ) exceeds 1.5, the mobile phase pH is likely too high (analyte is ionizing) or the column has active silanols.[1] Action:  Lower pH or use a fresh column.
    
  • Ghost Peaks: Nitro-aromatics can stick to stainless steel.[1] If ghost peaks appear, passivate the LC system with 30% Phosphoric acid (remove column first).[1]

References

  • Mac-Mod Analytical. (2010).[1] Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link][1]

  • Advanced Chromatography Technologies. (2025). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase. Chromatography Today.[1] Retrieved from [Link]

  • Waters Corporation. (2025).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link][1]

  • PubChem. (2025).[1][5] 3-Bromo-4-nitrobenzoic acid (Analogous Structure Properties).[1] National Library of Medicine.[1] Retrieved from [Link]

  • YMC Co., Ltd. (2025).[1] Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[1][4] Retrieved from [Link][1]

Sources

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